molecular formula C12H20N2O4 B14890401 tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate

tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate

Cat. No.: B14890401
M. Wt: 256.30 g/mol
InChI Key: MKNVYGOHVSFPFV-CIUDSAMLSA-N
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Description

tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an oxo group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl N-[(3aS,6S,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1,3-benzoxazol-6-yl]carbamate

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)13-7-4-5-8-9(6-7)17-10(15)14-8/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-,9-/m0/s1

InChI Key

MKNVYGOHVSFPFV-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H]2[C@H](C1)OC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C(C1)OC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with other chemical reagents under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a 70% ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a model compound in pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-Butyl carbamate, tert-Butyl oxo derivatives, and other carbamate-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

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